molecular formula C13H13N3O3 B1405510 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine CAS No. 1103492-09-6

4-Formyl-3-isopropyl-6-benzoyl-sydnone imine

Cat. No. B1405510
M. Wt: 259.26 g/mol
InChI Key: RQHHPPAADWZETL-UHFFFAOYSA-N
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Description

“4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.27 .


Molecular Structure Analysis

The molecular structure of “4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” consists of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The melting point of “4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” is reported to be 112-113 °C .

Scientific Research Applications

  • Photochemical Behavior : The photochemical behavior of sydnones, including variants similar to 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine, has been studied in dioxane solutions. These compounds yield triazoles and other derivatives upon irradiation, indicating the formation of nitril-imines as primary products in sydnone photochemistry (Märky et al., 1978).

  • Bromination/Debromination Reactions : The compound has been investigated for its reactivity in bromination and debromination processes. Using NBS in DMF, sydnone imines form 4-bromo congeners, which can be efficiently debrominated with sodium borohydride or sodium sulfite (Beal & Turnbull, 1992).

  • Formation of Adducts with Sulfur, Mercury, and Boron : Sydnone imines have been shown to form adducts with sulfur, mercury, and boron, resulting in complexes with diverse chemical structures and properties (Freese et al., 2019).

  • Chemical Synthesis and Functionalization : The compound is utilized in various chemical synthesis and functionalization processes, including the formation of 4-lithio and 4-halogeno derivatives, which are key intermediates in preparing various sydnone and sydnone imine derivatives (Cherepanov & Moiseev, 2020).

  • NMR and X-ray Crystallography : Studies involving 2,3-disubstituted pyrazines, which are structurally related to sydnones, have been conducted using NMR and X-ray crystallography to understand the molecular structure and properties of these compounds (Farrán et al., 2005).

  • Anionic N-heterocyclic Carbene Formation : The compound has been involved in studies exploring the formation of anionic N-heterocyclic carbenes, leading to various trapping reactions with elements such as selenium, palladium, and gold, demonstrating diverse chemical reactivity (Freese et al., 2017).

  • Charge Density Analysis : The structural peculiarities of similar sydnone imines have been investigated using charge density analysis, revealing insights into the molecular and supramolecular levels of these compounds (Nelyubina et al., 2010).

  • Plant Growth Regulation : Some derivatives of sydnone imines have shown potential in regulating plant growth, indicating a possible application in agriculture (Cherepanov et al., 2021).

properties

IUPAC Name

N-(4-formyl-3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9(2)16-11(8-17)13(19-15-16)14-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHHPPAADWZETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=NOC(=C1C=O)N=C(C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3-isopropyl-6-benzoyl-sydnone imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine
Reactant of Route 2
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine
Reactant of Route 3
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine

Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine …
Number of citations: 2 www.ichimarutrading.co.jp

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